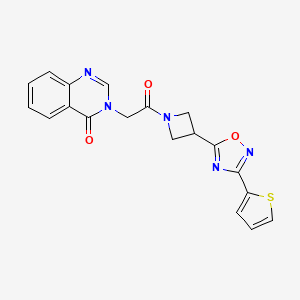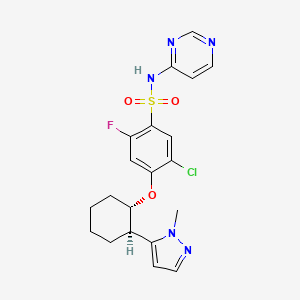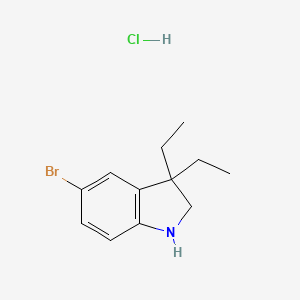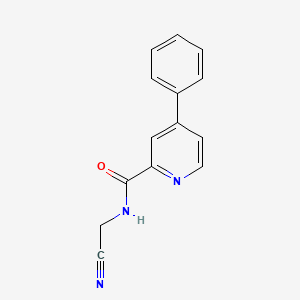
3-(2-oxo-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-oxo-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one is an organic compound known for its complex molecular structure that integrates several functional groups. This compound has garnered significant interest due to its potential applications across various scientific domains, including chemistry, biology, and medicinal research. The structure comprises a quinazolinone core, a thiophene ring, and an oxadiazole moiety, making it a compound of high synthetic and functional versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 3-(2-oxo-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one, a multi-step synthetic pathway is typically employed. The process begins with the formation of the quinazolinone core, followed by the incorporation of the thiophene and oxadiazole groups through a series of coupling reactions. Key reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is optimized for scalability and cost-efficiency. This may involve continuous flow chemistry techniques, automated synthesis platforms, and rigorous quality control measures. The use of high-throughput screening and advanced analytical methods like HPLC (High-Performance Liquid Chromatography) ensures the consistent production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
This compound exhibits diverse reactivity, undergoing several types of chemical reactions such as:
Oxidation: Can be oxidized using agents like hydrogen peroxide or peracids, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield alcohols and amines.
Substitution: Can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene or quinazolinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium trioxide in acidic media.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and organolithium or Grignard reagents for nucleophilic substitution.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols and amines.
Substitution Products: Varied depending on the specific reagents used but generally includes substituted quinazolines and thiophenes.
Scientific Research Applications
This compound's multifaceted structure makes it valuable in several research fields:
Chemistry: Used as a building block in synthetic organic chemistry for creating complex molecules.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition and receptor modulation.
Medicine: Explored for therapeutic applications, particularly in the development of anticancer and antimicrobial agents.
Industry: Applied in material science for developing new polymers and advanced materials with unique properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. In medicinal chemistry, it may inhibit particular enzymes or bind to receptors, disrupting biological processes essential for disease progression. The thiophene and oxadiazole rings play a crucial role in its binding affinity and specificity, enabling selective targeting.
Comparison with Similar Compounds
When compared with other quinazolinone derivatives or thiophene-containing compounds, 3-(2-oxo-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one stands out due to its unique combination of functional groups. Similar compounds include:
Quinazoline Derivatives: Often used in anticancer research for their ability to inhibit tyrosine kinases.
Thiophene Compounds: Commonly explored for their electronic properties in material science.
Oxadiazole Derivatives: Known for their antimicrobial and anti-inflammatory activities.
Overall, this compound is a compound of significant scientific interest, offering diverse applications and a rich field for further exploration.
Properties
IUPAC Name |
3-[2-oxo-2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S/c25-16(10-24-11-20-14-5-2-1-4-13(14)19(24)26)23-8-12(9-23)18-21-17(22-27-18)15-6-3-7-28-15/h1-7,11-12H,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADENQJKJHYKJIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=NC3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2355127.png)


![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2355136.png)
![(Z)-ethyl 2-(6-acetamido-2-((4-fluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2355137.png)

![N-ethyl-4-oxo-N-(m-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2355140.png)
![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorobenzenesulfonyl)guanidine](/img/structure/B2355142.png)


![N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzamide](/img/structure/B2355147.png)
![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide](/img/structure/B2355148.png)

![1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride](/img/structure/B2355150.png)
